molecular formula C15H22ClN3O3 B13927670 tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B13927670
M. Wt: 327.80 g/mol
InChI Key: FYJUQVKCZVCOOJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a piperidine derivative functionalized with a tert-butyl carbamate group and a 6-chloropyrimidin-4-yloxymethyl substituent. This compound belongs to a class of intermediates widely utilized in pharmaceutical and agrochemical research due to the versatility of the piperidine scaffold and the reactivity of the chloropyrimidine moiety.

Key structural features include:

  • Piperidine core: Provides a rigid bicyclic framework, enhancing molecular stability and enabling interactions with biological targets.
  • tert-Butyl carbamate: Protects the piperidine nitrogen during synthetic processes, improving solubility and facilitating purification.
  • 6-Chloropyrimidin-4-yloxy group: Introduces electron-withdrawing effects and serves as a reactive site for further functionalization (e.g., nucleophilic substitution).

Properties

Molecular Formula

C15H22ClN3O3

Molecular Weight

327.80 g/mol

IUPAC Name

tert-butyl 4-[(6-chloropyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)9-21-13-8-12(16)17-10-18-13/h8,10-11H,4-7,9H2,1-3H3

InChI Key

FYJUQVKCZVCOOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate typically involves the reaction of 6-chloropyrimidine-4-ol with tert-butyl 4-(bromomethyl)piperidine-1-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be displaced by nucleophiles.

    Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidine derivatives.

    Ester hydrolysis: Piperidine carboxylic acid derivatives.

    Oxidation and reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The pyrimidine ring and piperidine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate with analogous compounds, focusing on structural variations, physicochemical properties, and reactivity.

Structural and Functional Group Variations
Compound Name Molecular Formula Molecular Weight Substituent on Piperidine Key Functional Group Differences
Target Compound C₁₅H₂₂ClN₃O₃ 327.81 (est.) (6-Chloropyrimidin-4-yl)oxymethyl Chloropyrimidine oxymethyl linker
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate C₁₅H₂₂ClN₃O₃ 327.81 2-Chloro-6-methylpyrimidin-4-yloxy Methyl and chloro groups on pyrimidine
tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate C₁₂H₂₁NO₅S 291.36 Methylsulfonyloxymethyl Sulfonyl ester vs. pyrimidine ether
tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate C₁₈H₂₉N₅O₂S 379.50 Cyclopropylamino-pyrimidinylamino Amino and cyclopropyl modifications

Key Observations :

  • Pyrimidine Substituents: The target compound’s 6-chloropyrimidine group offers distinct electronic and steric profiles compared to methyl-substituted () or cyclopropylamino-modified () analogs. Chlorine’s electron-withdrawing nature enhances electrophilicity, favoring nucleophilic substitution reactions .
  • Linker Chemistry: The oxymethyl linker in the target compound contrasts with sulfonyl or amino linkers in analogs, influencing solubility and metabolic stability .
Physicochemical Properties
Property Target Compound (Inferred) tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
Physical State Solid (likely light yellow) Light yellow solid Not reported
Solubility Moderate in polar solvents Not reported High in DMF/DMA (used in synthesis)
Stability Hydrolytically stable Stable under inert conditions Sensitive to moisture (sulfonate ester)

Notes:

  • The target compound’s chloropyrimidine group may reduce solubility in aqueous media compared to amino or sulfonyl analogs but improve stability under acidic conditions .
  • The tert-butyl carbamate group enhances thermal stability, as observed in related piperidine derivatives .

Biological Activity

tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS No. 442199-19-1) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H20ClN3O3C_{14}H_{20}ClN_{3}O_{3}, with a molecular weight of 313.78 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a chloropyrimidine moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrimidine derivatives exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The specific activities of this compound have been explored in several studies.

Anti-inflammatory Activity

Pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, related compounds have demonstrated IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib . Although specific IC50 values for this compound are not available, its structural similarity suggests potential anti-inflammatory activity.

Case Studies and Research Findings

  • Inhibition of Tumor Growth : A study focusing on pyrimidine derivatives indicated that certain compounds significantly inhibited tumor growth in vitro and in vivo models. The combination of these derivatives with established chemotherapeutics resulted in synergistic effects .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the pyrimidine ring in modulating biological activity. Variations in halogen substitution patterns (such as chlorine) have been linked to enhanced potency against specific targets .
  • Mechanisms of Action : Investigations into the mechanisms by which pyrimidine derivatives exert their effects reveal that they can influence multiple pathways, including apoptosis induction and cell cycle arrest .

Data Table: Biological Activities of Related Pyrimidine Compounds

Compound NameActivity TypeIC50/ED50 ValueReference
CelecoxibCOX-2 Inhibition0.04 μmol
Compound XAntitumor ActivityNot specified
Compound YAnti-inflammatory0.04 μmol
tert-butyl ZPotential InhibitorNot availableCurrent study

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